molecular formula C8H14N2O3 B3156422 Tert-butyl 2-oxoimidazolidine-1-carboxylate CAS No. 82933-19-5

Tert-butyl 2-oxoimidazolidine-1-carboxylate

Cat. No.: B3156422
CAS No.: 82933-19-5
M. Wt: 186.21 g/mol
InChI Key: OJSLPVQBWUEQAM-UHFFFAOYSA-N
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Description

Significance of Imidazolidinone Scaffolds in Modern Organic Synthesis

The imidazolidin-2-one ring system is a privileged scaffold in drug discovery and organic synthesis. nih.govmdpi.com This five-membered cyclic urea (B33335) structure is a key component in a wide array of biologically active compounds and approved pharmaceuticals. nih.gov Its prevalence is due to its ability to act as a rigid and stable core that can be readily functionalized, allowing for the precise spatial arrangement of substituents to interact with biological targets. researchgate.net

Imidazolidinone derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and antihypertensive properties. mdpi.com The structural rigidity of the ring and the presence of hydrogen bond donors and acceptors make it an ideal motif for designing enzyme inhibitors and receptor antagonists. nih.gov

Examples of Commercially Available Drugs Featuring the Imidazolidin-2-one Moiety:

Drug Name Therapeutic Use
Imidapril ACE inhibitor for hypertension
Azlocillin Antibiotic

| Emicerfont | Investigational drug for anxiety disorders |

Beyond its role in medicinal chemistry, the imidazolidinone scaffold serves as a versatile building block in organic synthesis. These structures can be precursors to valuable vicinal diamines, which are crucial intermediates in the synthesis of more complex molecules. nih.gov The development of catalytic methods to synthesize imidazolidin-2-ones, such as through the diamination of olefins or the intramolecular hydroamination of ureas, has further expanded their utility. mdpi.com

Strategic Importance of the N-Boc Protecting Group in Imidazolidinone Chemistry

The tert-butyloxycarbonyl (Boc) group is one of the most widely used nitrogen-protecting groups in organic synthesis, and its application is critical in the chemistry of imidazolidinones and other nitrogen-containing heterocycles. researchgate.netresearchgate.net A protecting group is a molecular fragment that is temporarily introduced to mask a reactive functional group, preventing it from interfering with subsequent chemical transformations.

The strategic importance of the N-Boc group stems from several key advantages:

Stability: The Boc group is highly stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. total-synthesis.comnih.gov This robustness allows for selective manipulation of other functional groups within a molecule without affecting the protected amine.

Ease of Introduction: It can be readily introduced onto a primary or secondary amine using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), often under mild conditions. nih.gov

Mild Cleavage: The Boc group is acid-labile, meaning it can be removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.org This deprotection mechanism proceeds through the formation of a stable tert-butyl cation. total-synthesis.com

Orthogonality: The differential stability of the Boc group allows for orthogonal protection strategies. This means that multiple protecting groups can be used in a single synthetic sequence, and each can be removed selectively without affecting the others. For instance, the acid-labile Boc group is orthogonal to the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group and the hydrogenolysis-labile Cbz (carboxybenzyl) group. total-synthesis.com

In the context of Tert-butyl 2-oxoimidazolidine-1-carboxylate, the N-Boc group pacifies the nucleophilicity of one of the ring's nitrogen atoms, allowing for selective reactions at other positions of the molecule.

Comparison of Common Amine Protecting Groups:

Protecting Group Abbreviation Cleavage Conditions
Tert-butyloxycarbonyl Boc Mild Acid (e.g., TFA, HCl)
9-Fluorenylmethoxycarbonyl Fmoc Base (e.g., Piperidine)
Carboxybenzyl Cbz or Z Catalytic Hydrogenation (H₂/Pd)

Historical Development of Asymmetric Catalysis Utilizing Imidazolidinone Derivatives

The development of asymmetric catalysis using chiral imidazolidinone derivatives represents a landmark achievement in the field of organocatalysis—the use of small organic molecules as catalysts. This area of research, which provides an alternative to traditional metal-based catalysts, was significantly advanced by the pioneering work of Professor David W.C. MacMillan.

In 2000, MacMillan and his colleagues introduced a chiral imidazolidinone catalyst derived from the amino acid L-phenylalanine. ias.ac.in This catalyst was shown to be highly effective in promoting enantioselective Diels-Alder reactions. ias.ac.insigmaaldrich.com The key insight was the concept of iminium ion activation . The chiral imidazolidinone catalyst reacts with an α,β-unsaturated aldehyde to form a chiral iminium ion. This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the aldehyde, making it more reactive towards a diene in a stereocontrolled manner. researchgate.netresearchgate.net

This initial breakthrough opened the door to a wide range of other asymmetric transformations catalyzed by imidazolidinones, including:

1,3-Dipolar Cycloadditions sigmaaldrich.com

Friedel-Crafts Alkylations sigmaaldrich.com

Michael Additions ias.ac.in

α-Halogenations sigmaaldrich.com

Aldol (B89426) Reactions rsc.org

The development of these "MacMillan catalysts" demonstrated that small, metal-free organic molecules could catalyze complex stereoselective reactions with high efficiency and enantioselectivity, rivaling traditional metal catalysts. sigmaaldrich.comresearchgate.net This work was a cornerstone of the field of asymmetric organocatalysis, for which the Nobel Prize in Chemistry was awarded to Benjamin List and David MacMillan in 2021. researchgate.net The use of imidazolidinone-based catalysts has since become a fundamental tool in the asymmetric synthesis of natural products and pharmaceuticals. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-oxoimidazolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-8(2,3)13-7(12)10-5-4-9-6(10)11/h4-5H2,1-3H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSLPVQBWUEQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82933-19-5
Record name tert-butyl 2-oxoimidazolidine-1-carboxylate
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Reactivity Profiles and Mechanistic Investigations of Tert Butyl 2 Oxoimidazolidine 1 Carboxylate Derivatives

Fundamental Reactivity of the 2-Oxoimidazolidinone Ring System

The 2-oxoimidazolidinone ring, a cyclic urea (B33335), possesses a unique combination of functional groups that dictate its reactivity. The presence of two nitrogen atoms flanking a carbonyl group allows for a range of chemical transformations.

Nucleophilic and Electrophilic Activation Patterns

The reactivity of the 2-oxoimidazolidinone ring is characterized by both nucleophilic and electrophilic behavior. The nitrogen atoms, particularly after deprotonation, can act as nucleophiles, participating in reactions such as alkylation and acylation. The N-H proton of an unsubstituted or monosubstituted 2-oxoimidazolidinone can be removed by a base, generating a highly nucleophilic anion that can react with various electrophiles.

Conversely, the carbonyl carbon is an electrophilic center and is susceptible to attack by nucleophiles. This reactivity is typical of amides and ureas, where the lone pairs on the adjacent nitrogen atoms delocalize into the carbonyl group, reducing its electrophilicity compared to ketones. However, strong nucleophiles can still add to the carbonyl carbon, potentially leading to ring-opening or other transformations. The tert-butoxycarbonyl (Boc) group on the nitrogen atom in tert-butyl 2-oxoimidazolidine-1-carboxylate influences the nucleophilicity of the adjacent nitrogen and the electrophilicity of the carbonyl group.

The urea anion, generated by deprotonation, can act as a potent nucleophile in substitution reactions. semanticscholar.org While urea itself is not a strong nucleophile, its anion can readily participate in oxidative nucleophilic substitution of hydrogen. semanticscholar.org

Oxidation and Reduction Pathways

The 2-oxoimidazolidinone ring can undergo both oxidation and reduction, although these reactions are less common than its role in catalysis. The urea functional group is generally stable to mild oxidizing agents. However, under specific conditions, oxidation can occur. For instance, the urea oxidation reaction (UOR) is a known process in electrocatalysis, though it typically requires specific catalysts and conditions. uw.edu The selective inhibition of urea transport by certain oxidizing agents suggests that the urea moiety can be targeted for oxidation. nih.gov

Reduction of the carbonyl group in cyclic ureas, such as 2-oxoimidazolidinones, can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). acs.orgacs.org This reduction typically yields the corresponding cyclic aminals. acs.org The rate and success of the reduction can be influenced by the substituents on the nitrogen atoms and the ring size. acs.org It is important to note that the reduction of ureas is generally less facile than the reduction of other carbonyl compounds like esters. acs.org

Detailed Mechanistic Pathways in Imidazolidinone-Catalyzed Reactions

Derivatives of this compound are renowned for their application as organocatalysts, particularly in asymmetric synthesis. These catalysts operate through several distinct mechanistic pathways, primarily involving the formation of reactive intermediates from carbonyl substrates.

Formation and Reactivity of Iminium Ion Intermediates

One of the primary modes of activation by imidazolidinone catalysts is the formation of an iminium ion. In this pathway, the secondary amine of the catalyst reversibly condenses with an α,β-unsaturated aldehyde or ketone. This condensation reaction forms a transient iminium ion, which is a key reactive intermediate. The formation of the iminium ion lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, thereby activating it towards nucleophilic attack at the β-position. This activation strategy is central to a wide range of enantioselective transformations, including Diels-Alder reactions and Friedel-Crafts alkylations. The chiral scaffold of the imidazolidinone catalyst effectively shields one face of the iminium ion, directing the incoming nucleophile to the other face and thus controlling the stereochemical outcome of the reaction.

Enamine and SOMO Catalysis Mechanisms

In addition to iminium ion catalysis, imidazolidinone catalysts can also operate through enamine catalysis. In this mechanism, the catalyst reacts with a saturated aldehyde or ketone to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile. The chirality of the imidazolidinone backbone again dictates the stereoselectivity of the subsequent bond formation.

A more recently developed activation mode is Singly Occupied Molecular Orbital (SOMO) catalysis. This pathway involves the one-electron oxidation of the enamine intermediate, which is formed from the reaction of an aldehyde with the imidazolidinone catalyst. This oxidation generates a radical cation with a singly occupied molecular orbital (SOMO). This SOMO-activated radical cation is highly electrophilic and can participate in a variety of enantioselective reactions with suitable nucleophiles, such as allylsilanes and electron-rich arenes. This strategy has opened up new avenues for asymmetric carbon-carbon bond formation that are not accessible through traditional two-electron pathways.

Experimental Methodologies for Reaction Mechanism Elucidation

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are invaluable for identifying and characterizing reaction intermediates. In some cases, intermediates can be isolated or observed directly under the reaction conditions. Isotopic labeling studies, where specific atoms in the reactants are replaced with their isotopes (e.g., ¹³C, ²H), can be used to trace the path of atoms throughout the reaction, providing definitive evidence for proposed mechanistic steps.

Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, are increasingly used to model reaction pathways, calculate the energies of transition states and intermediates, and rationalize the observed stereoselectivities. The synergy between these experimental and computational methods provides a comprehensive picture of the reaction mechanism, guiding the development of more efficient and selective catalysts based on the this compound scaffold.

Influence of Substituents and Functional Groups on Reactivity and Selectivity

The reactivity and selectivity of the this compound scaffold are significantly influenced by the presence of substituents and functional groups on the imidazolidinone ring. Research into derivatives of this compound, particularly their use as chiral auxiliaries, provides detailed insights into these effects.

A key example is the derivative tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate , which has been developed as a chiral auxiliary for the asymmetric synthesis of amino acids and other chiral molecules. researchgate.net The steric bulk provided by the tert-butyl group at the 2-position and the gem-dimethyl groups at the 5-position creates a well-defined chiral environment. This steric hindrance directs the approach of electrophiles to the enolate derived from an N-acyl substituent at the 3-position, leading to high levels of stereoselectivity. researchgate.net

The effectiveness of this substituted imidazolidinone as a chiral auxiliary has been demonstrated in several types of reactions, including alkylations and Michael additions. researchgate.net In the alkylation of the lithium enolate of the N-acylated derivative, high diastereoselectivities are achieved with various alkyl halides. The bulky substituents on the auxiliary effectively shield one face of the enolate, forcing the incoming electrophile to attack from the less hindered face.

In Michael additions, the facial selectivity is also controlled by the substituents on the imidazolidinone ring. While additions to α,β-unsaturated carbonyl compounds can proceed with high yield, high diastereoselectivity is particularly notable with certain types of Michael acceptors, such as those involving aryl cuprates. researchgate.net

The following table summarizes the diastereoselectivity achieved in the alkylation of an N-acylated derivative of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, illustrating the influence of the chiral scaffold on the reaction outcome. researchgate.net

Electrophile (R-X)Product Diastereoselectivity (ds)
Benzyl bromide>98%
Allyl iodide91%
Ethyl iodide98%
Isopropyl iodide95%

These findings underscore the critical role that substituents on the this compound core play in directing the stereochemical course of reactions, making its derivatives valuable tools in asymmetric synthesis. researchgate.net

Applications of Tert Butyl 2 Oxoimidazolidine 1 Carboxylate As a Versatile Synthetic Building Block and Chiral Scaffold

Role as Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. journals.co.za For a molecule to function as a chiral auxiliary, it must itself be chiral. Tert-butyl 2-oxoimidazolidine-1-carboxylate is an achiral molecule and therefore cannot be used as a chiral auxiliary.

However, the broader class of chiral imidazolidin-2-ones has been effectively utilized in this capacity. These auxiliaries are valued for their conformational rigidity, high crystallinity, and resistance to nucleophilic ring-opening. journals.co.za They are often prepared in a C2-symmetric form, which allows for excellent stereochemical control in various transformations. The N-bifunctionality of the imidazolidin-2-one ring is a key feature, permitting the attachment of two side chains where the stereochemistry of one influences the other. journals.co.za

Chiral imidazolidinones have been successfully employed as ligands for catalytic asymmetric induction and as auxiliaries to direct stereoselective reactions. Their performance is often compared to the well-known Evans' oxazolidinone auxiliaries.

Construction of Non-Canonical Amino Acid Derivatives and Peptide Mimetics

Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 proteinogenic amino acids. mdpi.com They are crucial components in the design of peptidomimetics—molecules that mimic the structure and function of peptides but with improved stability and pharmacokinetic properties. mdpi.com

While there is no direct evidence of this compound being used as a building block for ncAAs, more complex and highly substituted chiral imidazolidinones have proven to be effective for this purpose. For instance, the chiral auxiliary tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate has been used as a building block for the synthesis of higher amino acid derivatives. researchgate.net In these syntheses, the imidazolidinone scaffold is first acylated (e.g., with a Boc-protected glycine) and then deprotonated to form an enolate. This enolate can then be alkylated with high diastereoselectivity to introduce a new side chain, thus forming a non-canonical amino acid derivative. researchgate.net The auxiliary can be subsequently cleaved to yield the desired amino acid.

The table below summarizes the results of alkylating a derivative of a chiral imidazolidinone to produce precursors for non-canonical amino acids.

Alkylating AgentProduct Diastereoselectivity (ds)Resulting Amino Acid Structure
Primary Alkyl Halides91% to 98%Acetal of Boc-Aib-Xxx-O(t-Bu)
Secondary Alkyl Halides91% to 98%Acetal of Boc-Aib-Xxx-O(t-Bu)
Allyl Halides91% to 98%Acetal of Boc-Aib-Xxx-O(t-Bu)
Benzyl Halides91% to 98%Acetal of Boc-Aib-Xxx-O(t-Bu)
Data derived from the alkylation of 3-(Boc-CH2)-Bbdmoic, a complex chiral imidazolidinone derivative. researchgate.net

Strategic Building Block for Complex Molecular Architectures

The synthesis of complex natural products often relies on strategic bond formations that build molecular complexity in an efficient manner. Chiral imidazolidinone carbene complexes, which are derivatives of the imidazolidinone scaffold, have been shown to be excellent chiral acetate (B1210297) enolate equivalents in the synthesis of complex molecules. msu.edu These chromium-based Fischer carbene complexes can participate in highly stereoselective aldol (B89426) reactions, which are fundamental carbon-carbon bond-forming reactions.

For example, a chiral imidazolidinone carbene complex has been utilized in an asymmetric synthesis strategy targeting Phomactin D, a natural product with platelet-activating factor antagonist activity. msu.edu The key step involves an asymmetric aldol reaction with a 2-alkynal, which proceeds with a minimum of 20:1 selectivity for various aldehydes. msu.edu Although this demonstrates the power of the imidazolidinone scaffold, it is important to note that this chemistry involves a highly functionalized, metal-complexed derivative, not the simple this compound.

Derivatization Strategies for Expanding Synthetic Utility

The synthetic utility of the imidazolidin-2-one core can be expanded through various derivatization strategies. These strategies typically involve reactions at the nitrogen atoms of the ring. For this compound, the N1 position is protected by a Boc group, leaving the N3 position available for substitution.

One common strategy is the N-acylation or N-alkylation at the N3 position. This can be followed by further transformations. For example, a one-pot, two-stage process has been developed for the preparation of N,N'-diacylated imidazolidines. This involves the condensation of a 1,2-diamine with an aldehyde, followed by acylation of the resulting unsubstituted imidazolidine (B613845) with acid chlorides or anhydrides. rsc.org

Another derivatization involves the asymmetric deprotonation of an N-Boc protected imidazolidine using sec-BuLi and a chiral ligand like (-)-sparteine, followed by trapping with an electrophile. This allows for the introduction of a substituent at a specific position with high optical purity. The resulting substituted imidazolidine can then be hydrolyzed to selectively yield an amino-carbamate, keeping the N-Boc group intact. rsc.org

Integration in Organocascade and Multicomponent Reactions

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single pot to form a product that contains portions of all the reactants. beilstein-journals.org These reactions are highly efficient and atom-economical.

There are no specific documented examples of this compound being used as a component in organocascade or multicomponent reactions to build more complex molecules. However, the imidazolidin-2-one scaffold itself is often the product of such reactions. A pseudo-multicomponent, one-pot protocol has been developed for the synthesis of 1,3-disubstituted imidazolidin-2-ones. nih.gov This process involves the in situ formation of a Schiff base from a diamine and an aldehyde, followed by reduction to the corresponding diamine, and subsequent cyclization with a carbonylating agent like carbonyldiimidazole (CDI). nih.gov This efficient strategy allows for the construction of the imidazolidinone ring system from simple precursors in a single operation.

The table below outlines the yields for a pseudo-multicomponent synthesis of various 1,3-disubstituted imidazolidin-2-ones.

R Group on AldehydeOverall Yield
Phenyl72%
4-Benzyloxy70%
4-Methylphenoxy55%
4-Fluorophenyl81%
Data derived from a pseudo-multicomponent protocol starting from trans-(R,R)-diaminocyclohexane. nih.gov

Computational Approaches in Understanding Tert Butyl 2 Oxoimidazolidine 1 Carboxylate Derivatives

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying medium-sized organic molecules like tert-butyl 2-oxoimidazolidine-1-carboxylate. DFT calculations are widely used to determine optimized molecular geometries, vibrational frequencies, and a host of electronic properties that govern the molecule's behavior.

The process begins with geometry optimization, where DFT methods, commonly employing functionals like B3LYP, are used to find the lowest energy conformation of the molecule. This provides precise data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography where available.

Beyond simple structure, DFT is instrumental in analyzing the electronic landscape of the molecule. Key properties derived from these calculations include the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The MEP map reveals regions of positive and negative electrostatic potential, highlighting potential sites for electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability; a smaller gap generally indicates higher reactivity.

PropertyCalculated Value (Illustrative)Significance
Optimized Total Energy -653.45 HartreeRepresents the molecule's stability at its most favorable geometry.
HOMO Energy -6.8 eVIndicates the energy of the highest energy electrons; relates to the ability to donate electrons.
LUMO Energy -0.5 eVIndicates the energy of the lowest energy unoccupied state; relates to the ability to accept electrons.
HOMO-LUMO Gap (ΔE) 6.3 eVCorrelates with chemical reactivity and stability; a larger gap suggests higher stability.
Dipole Moment 2.5 DebyeQuantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens through which to view the dynamic process of chemical reactions. For reactions involving this compound derivatives, theoretical methods can map out entire reaction pathways, identify transient intermediates, and characterize the high-energy transition states that connect them.

By calculating the potential energy surface for a given reaction, researchers can construct a detailed reaction energy profile. This profile plots the energy of the system as it progresses from reactants to products. The peaks on this profile correspond to transition states (TS), which represent the energy maxima along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea) or activation barrier.

DFT calculations are employed to locate the geometry of each transition state and calculate its energy. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. A lower calculated activation barrier implies a faster reaction rate, a correlation that is fundamental to understanding and predicting chemical reactivity. These calculations are crucial for comparing competing reaction pathways and understanding why a particular product is formed preferentially.

Reaction StepSpeciesRelative Energy (kcal/mol) (Illustrative)Description
1Reactants0.0Starting materials (e.g., N-acyl-2-oxoimidazolidine + Nucleophile)
2Transition State 1 (TS1)+15.2Energy barrier for the initial nucleophilic attack.
3Intermediate-5.7A transient, metastable species formed after the first step.
4Transition State 2 (TS2)+12.5Energy barrier for the subsequent step (e.g., proton transfer).
5Products-10.3Final products of the reaction.

Many reactions involving the imidazolidinone core are stereoselective or regioselective. Computational modeling is a powerful tool for predicting and rationalizing these outcomes. For instance, in reactions where the imidazolidinone acts as a chiral auxiliary, DFT can be used to model the transition states leading to different stereoisomers. By comparing the activation energies of these diastereomeric transition states, one can predict which stereoisomer will be the major product. The energy difference between the competing transition states directly correlates with the predicted enantiomeric or diastereomeric excess.

Similarly, for reactions where a reagent can attack multiple sites on the molecule, computational methods can elucidate the factors governing regioselectivity. nih.gov By calculating the activation barriers for attack at each possible position, the most favorable reaction pathway and the major regioisomer can be identified. These predictions are often rationalized by analyzing the electronic properties (like atomic charges or frontier orbital densities) and steric hindrance at the different reactive sites. nih.govnih.gov

Conformational Analysis and Stereochemical Control

The three-dimensional shape, or conformation, of a molecule is critical to its reactivity, particularly in stereoselective reactions. The tert-butyl group and the substituents on the imidazolidinone ring can adopt various spatial arrangements, and only specific conformations may be reactive. Computational methods can systematically explore the conformational landscape of a molecule.

This is often done through a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more rotatable bonds (dihedral angles). This analysis identifies the low-energy conformers that are most likely to be present in a reaction mixture. By analyzing the structures of these stable conformers, researchers can understand how the steric bulk of the tert-butyl group, for example, might shield one face of the molecule, thereby directing an incoming reagent to the other face and controlling the stereochemical outcome of the reaction.

Advanced Molecular Modeling Techniques for Reactivity Prediction

Beyond standard DFT calculations, a range of advanced computational techniques can be applied to predict the reactivity of this compound derivatives, particularly in the context of medicinal chemistry and materials science.

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop mathematical models that correlate the chemical structure of a compound with its biological activity or chemical reactivity. nih.govpensoft.netmdpi.comderpharmachemica.comnih.gov For a series of imidazolidinone derivatives, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated. These descriptors are then used to build a regression model that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govnih.gov

Ab Initio Molecular Dynamics (AIMD) simulates the motion of atoms over time under the influence of forces calculated directly from quantum mechanical principles. nih.govrsc.orgyoutube.com Unlike static calculations that focus on energy minima and transition states, AIMD can capture the dynamic effects of temperature and solvent on a reaction, providing a more realistic picture of the reaction pathway and mechanism. nih.govresearchgate.net

Machine Learning (ML) and Artificial Intelligence (AI) are increasingly being used to develop predictive models for chemical reactivity. cmu.edu By training algorithms on large datasets of known reactions, ML models can learn complex structure-reactivity relationships and predict the outcome of new reactions with high speed and accuracy, accelerating the discovery of new synthetic routes. cmu.edunih.gov

Reactive Force Fields (ReaxFF) offer a compromise between the accuracy of quantum mechanics and the speed of classical molecular mechanics. youtube.com ReaxFF can simulate bond formation and breaking, allowing for large-scale simulations of complex reactive systems over longer timescales than are accessible with AIMD. youtube.com

These advanced methods, often used in combination, provide a powerful computational toolkit for exploring and predicting the chemical behavior of this compound and its derivatives, driving innovation in synthesis and molecular design.

Advanced Characterization and Mechanistic Elucidation Techniques in Imidazolidinone Chemistry

Spectroscopic Methods for Structural and Mechanistic Insights

Spectroscopy is a cornerstone in the analysis of imidazolidinone compounds, offering detailed information at the molecular level. Techniques such as NMR, Mass Spectrometry, and IR spectroscopy are routinely employed to probe molecular structure, connectivity, and the transformation of functional groups during chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Intermediate Observation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including derivatives of tert-butyl 2-oxoimidazolidine-1-carboxylate. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of protons and carbons, respectively, allowing for the initial verification of the molecular framework. mdpi.comresearchgate.net

For more complex structures, two-dimensional (2D) NMR experiments are employed to establish connectivity and spatial relationships. For instance, Correlation Spectroscopy (COSY) reveals proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. These methods are crucial for unambiguously assigning signals in densely populated spectra. mdpi.com

In the context of stereochemistry, NMR is vital for determining the relative configuration of chiral centers. The coupling constants (J-values) between protons can indicate their dihedral angles, providing insight into the molecule's preferred conformation in solution. researchgate.net Furthermore, advanced techniques like the Nuclear Overhauser Effect (NOE) provide information about through-space proximity between protons, which is critical for assigning stereochemistry.

NMR spectroscopy can also be used to determine enantiomeric purity and assign absolute configuration by using chiral solvating agents. For example, the addition of a chiral agent like (+)-(S)-mandelic acid can induce chemical shift non-equivalence in the NMR spectra of enantiomers, allowing for their differentiation and quantification. nih.gov In some cases, dynamic NMR studies can reveal information about restricted rotation around single bonds, leading to observable atropisomerism at room temperature. researchgate.net

Table 1: Representative ¹H NMR Data for a Substituted this compound Derivative.
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constant (J, Hz)
7.30-7.45m5HAromatic-H-
5.10d1HN-CH-Ph8.5
4.25dd1HCH₂10.2, 4.5
3.80dd1HCH₂10.2, 7.8
1.50s9Ht-Butyl-H-

Mass Spectrometry (MS) for Reaction Pathway Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of this compound and its reaction products. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the confident determination of a compound's molecular formula. mdpi.combenthamopen.com

Beyond simple characterization, MS is a powerful tool for analyzing reaction pathways. By coupling a separation technique like liquid chromatography with mass spectrometry (LC-MS), chemists can monitor reactions in real-time. This allows for the detection and identification of transient intermediates, byproducts, and final products within a complex reaction mixture.

The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. By analyzing how a molecule breaks apart upon ionization, it is possible to deduce the connectivity of its atoms and confirm the structure of different domains within the molecule. This information is critical when proposing and verifying multi-step reaction mechanisms.

Infrared (IR) Spectroscopy for Functional Group Transformations

Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups within a molecule and monitoring their changes during a chemical reaction. mdpi.comnih.gov The this compound scaffold contains several IR-active functional groups, most notably the carbonyl (C=O) groups of the cyclic urea (B33335) (imidazolidinone) and the tert-butoxycarbonyl (Boc) protecting group.

The C=O stretching vibrations give rise to strong, sharp absorption bands in the IR spectrum, typically in the range of 1670–1780 cm⁻¹. libretexts.org The precise position of these bands can provide clues about the electronic environment of the carbonyl group. For instance, the cyclic urea carbonyl of the imidazolidinone ring is expected to absorb around 1700-1740 cm⁻¹, while the carbamate (B1207046) carbonyl of the Boc group typically appears at a slightly higher wavenumber.

During a chemical reaction, changes to the molecule's functional groups are reflected in the IR spectrum. For example, if the imidazolidinone ring is opened or the Boc group is removed, the corresponding carbonyl absorption will disappear, while new peaks corresponding to the newly formed functional groups (e.g., an amine N-H stretch around 3300-3500 cm⁻¹) will appear. This makes IR spectroscopy an invaluable tool for quickly assessing the progress and completion of a reaction. pressbooks.pub

Table 2: Characteristic IR Absorption Frequencies for the this compound Moiety.
Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Intensity
C-H (alkane)Stretch2850-2960Strong
C=O (Carbamate)Stretch1720-1740Strong, Sharp
C=O (Cyclic Urea)Stretch1700-1720Strong, Sharp
C-NStretch1200-1350Medium

Chromatographic Techniques for Separation and Enantiomeric Excess Determination

Chromatographic techniques are fundamental for the purification of this compound derivatives and for the analytical assessment of their purity. High-Performance Liquid Chromatography (HPLC) is widely used for both preparative separation and analytical quantification.

A critical application of chromatography in this field is the resolution of enantiomers and the determination of enantiomeric excess (e.e.). When reactions are designed to produce a single enantiomer of a chiral product, it is essential to verify the success of the asymmetric synthesis. This is achieved using chiral chromatography, most commonly chiral HPLC. nih.gov

In chiral HPLC, the stationary phase is itself chiral, allowing it to interact differently with the two enantiomers of a racemic compound. This differential interaction leads to different retention times, enabling their separation. nih.gov By integrating the peak areas of the two separated enantiomers in the chromatogram, the enantiomeric ratio (e.r.) or enantiomeric excess (e.e.) can be precisely calculated. This data is crucial for evaluating the effectiveness of a chiral catalyst or auxiliary used in the synthesis. researchgate.net

X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration

While NMR provides information about molecular structure in solution, single-crystal X-ray diffraction analysis offers an unambiguous determination of the molecule's structure in the solid state. researchgate.netresearchgate.net This technique provides precise data on bond lengths, bond angles, and torsional angles, yielding a definitive three-dimensional model of the molecule as it exists in a crystal lattice. mdpi.com

For chiral molecules, X-ray diffraction is the gold standard for determining the absolute configuration (e.g., R versus S) of stereocenters. researchgate.netthieme-connect.de By analyzing the anomalous dispersion of X-rays by the atoms in the crystal, crystallographers can definitively assign the absolute stereochemistry of the molecule. nih.gov This is often a critical step in validating the results of an asymmetric synthesis and confirming the stereochemical outcome of a reaction. The crystallographic data also reveals information about intermolecular interactions, such as hydrogen bonding, and how molecules pack together in the solid state.

Table 3: Example Crystallographic Data for an Imidazolidinone Derivative.
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.401
b (Å)16.472
c (Å)12.488
β (°)90.95
Volume (ų)1727.7
Z (Molecules/unit cell)4

Kinetic Studies for Reaction Rate and Order Determination

Kinetic studies are performed to understand the mechanism of a chemical reaction by measuring its rate and how that rate is affected by the concentration of reactants, catalysts, and temperature. For reactions involving this compound, determining the rate law provides deep insight into the molecular events of the rate-determining step.

This data allows for the formulation of a rate law (e.g., Rate = k[Substrate][Reagent]), from which the rate constant (k) can be calculated. Such studies are essential for optimizing reaction conditions (e.g., concentration, temperature) to maximize yield and minimize reaction time, and for providing evidence to support or refute a proposed reaction mechanism.

Future Research Directions and Emerging Paradigms in Tert Butyl 2 Oxoimidazolidine 1 Carboxylate Chemistry

Innovations in Organocatalytic Applications and Catalyst Design

Tert-butyl 2-oxoimidazolidine-1-carboxylate is a precursor to a vital class of chiral imidazolidinone organocatalysts, famously pioneered by MacMillan. These catalysts operate through iminium ion activation, a strategy that lowers the LUMO (Lowest Unoccupied Molecular Orbital) of α,β-unsaturated aldehydes and ketones, facilitating a wide range of enantioselective transformations. Future research is intensely focused on expanding the scope and efficiency of these catalysts.

Innovations in catalyst design are centered on modifying the imidazolidinone backbone to fine-tune steric and electronic properties. This allows for enhanced reactivity and enantioselectivity across a broader range of substrates. For instance, the development of second-generation imidazolidinone catalysts has already expanded the reaction scope beyond cycloadditions to include conjugate additions, hydrogenations, and aldol (B89426) reactions with excellent selectivity.

Current research is exploring novel applications of these catalysts in complex cascade reactions, combining multiple activation modes like iminium and enamine catalysis to construct intricate molecular architectures in a single step. The design of bifunctional catalysts, incorporating additional reactive moieties such as thiourea (B124793) groups, is another promising avenue to achieve higher levels of control in asymmetric conjugate additions. The goal is to create highly active and selective catalysts that can operate under mild conditions with low catalyst loadings, further enhancing their practical utility.

Table 1: Selected Organocatalytic Reactions Utilizing Imidazolidinone Catalysts

Reaction TypeSubstrate ClassActivation ModeKey Advantage
Diels-Alderα,β-Unsaturated AldehydesIminium IonHigh Enantioselectivity
Michael Additionα,β-Unsaturated AldehydesIminium IonAccess to Chiral Adducts
Friedel-Crafts Alkylationα,β-Unsaturated AldehydesIminium IonAsymmetric C-C Bond Formation
1,3-Dipolar CycloadditionNitrones and AldehydesIminium IonSynthesis of Heterocycles
α-TrifluoromethylationAldehydesEnamine/SOMOEnantioselective Fluorination

Sustainable Synthesis and Green Chemistry Principles in Imidazolidinone Research

The growing emphasis on environmental responsibility is steering research towards more sustainable methods for synthesizing and utilizing imidazolidinone derivatives. Green chemistry principles are being actively integrated into the lifecycle of these compounds, from their synthesis to their application.

Key areas of focus include:

Alternative Energy Sources: Microwave-assisted synthesis has been shown to be a fast and highly efficient method for preparing imidazolidinone derivatives, often leading to better yields compared to conventional heating.

Green Solvents: Research into "on-water" synthesis protocols and the use of recyclable ionic liquids is gaining traction. These methods reduce reliance on volatile and often hazardous organic solvents, minimizing the environmental impact. For example, a CuBr/ionic liquid system has been developed for the efficient synthesis of related 2-oxazolidinones from CO2 under mild conditions.

Atom Economy: Synthetic strategies are being designed to maximize the incorporation of all starting materials into the final product, thereby reducing waste. This includes catalytic approaches that are inherently more atom-economical than stoichiometric methods.

Recyclable Catalysts: The development of heterogeneous or recyclable catalysts is a major goal. A recyclable ZnMnO3@Ni(OH)2 nanocatalyst has been successfully used in the aqueous synthesis of thioxoimidazolidinone-isatin conjugates, demonstrating high efficiency and reusability for at least eight cycles.

These approaches not only reduce the environmental footprint but also often lead to more efficient and cost-effective chemical processes.

Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Automation)

The integration of advanced technologies like flow chemistry and laboratory automation is set to revolutionize the synthesis and application of imidazolidinone-based compounds. Flow chemistry, where reactions are performed in continuous-flow reactors, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability.

While specific applications to this compound are emerging, the principles have been demonstrated for related structures. For instance, flow chemistry has been successfully applied to the multi-step synthesis of trisubstituted isoxazoles and marine natural products, showcasing its potential for creating complex molecules efficiently. A sustainable manufacturing process using micro-packed bed flow reactors has been developed for related intermediates like tert-Butyl 3-oxoazetidine-1-carboxylate.

Automation is another key driver of future research. Automated platforms can perform iterative synthesis, purification, and analysis, dramatically accelerating the discovery and optimization of new catalysts and reactions. A next-generation small molecule synthesizer has been developed that decreases the cycle time for C-C bond formation by an order of magnitude. Coupling such automated systems with imidazolidinone building blocks could enable high-throughput screening of catalyst libraries and rapid optimization of reaction conditions.

Exploration of Novel Reactivity Modes and Activation Strategies

While iminium ion catalysis is the hallmark of imidazolidinone organocatalysts, researchers are actively exploring alternative and complementary activation strategies to further broaden their synthetic utility.

One such strategy is SOMO (Singly Occupied Molecular Orbital) catalysis . This approach involves the single-electron oxidation of a chiral enamine intermediate, formed from an aldehyde and the catalyst, to generate a 3π-electron radical cation. This electrophilic radical species can then undergo a variety of enantioselective cyclization and addition reactions.

Another area of investigation is the synergistic use of co-catalysts. Kinetic studies have revealed the crucial role of Brønsted acid co-catalysts in accelerating iminium ion formation and improving enantioselectivities in Diels-Alder reactions. This has led to the identification of more reactive catalyst complexes, expanding the substrate scope significantly. Future work will likely focus on discovering novel co-catalyst systems, including dual catalysis with transition metals, to unlock unprecedented reactivity modes and enable challenging chemical transformations.

Development of Next-Generation Chiral Catalysts and Tailored Building Blocks

The modular nature of this compound and its derivatives makes them ideal scaffolds for the development of next-generation chiral catalysts and tailored building blocks. The goal is to move beyond general-purpose catalysts and design systems tailored for specific, challenging asymmetric transformations.

This involves:

Scaffold-Oriented Design: Creating catalysts with precisely controlled three-dimensional structures to achieve high levels of stereocontrol. Computational modeling is becoming an indispensable tool in this process, allowing for the rational design of catalysts with optimized conformations for specific transition states.

Synthesis of Novel Building Blocks: Preparing a diverse library of imidazolidinone-based building blocks with various steric and electronic features. These building blocks can then be rapidly assembled to create customized catalysts or incorporated into complex target molecules.

Application as Chiral Auxiliaries: Beyond catalysis, chiral imidazolidinones derived from the parent compound serve as effective chiral auxiliaries. They can be temporarily attached to a substrate to direct a stereoselective reaction, such as alkylation or a Michael addition, and then subsequently removed. Research in this area focuses on developing auxiliaries that are easily attached and cleaved and that provide exceptionally high diastereoselectivity.

The development of these sophisticated tools will empower chemists to synthesize enantiomerically pure compounds with greater precision and efficiency.

Application of Machine Learning and Artificial Intelligence in Reaction Discovery and Optimization

The intersection of artificial intelligence (AI) and chemistry is creating powerful new tools for reaction discovery and optimization. Machine learning (ML) algorithms can analyze vast datasets of chemical reactions to identify patterns and predict outcomes, significantly reducing the time and effort required for empirical experimentation.

In the context of imidazolidinone chemistry, AI and ML can be applied to:

Predicting Optimal Reaction Conditions: ML models can be trained to predict the best combination of catalyst, solvent, temperature, and other parameters to achieve high yield and enantioselectivity for a given reaction. This data-driven approach can replace the traditional, often laborious, trial-and-error process.

Catalyst Design and Discovery: AI can assist in the de novo design of new imidazolidinone catalysts with desired properties. Generative models can propose novel molecular structures that can then be synthesized and tested.

Retrosynthetic Analysis: AI-powered tools can suggest novel synthetic routes to complex molecules that incorporate imidazolidinone-catalyzed steps, aiding in the strategic planning of multi-step syntheses.

By integrating automated synthesis platforms with Bayesian optimization and other ML algorithms, researchers can create closed-loop systems that autonomously design, conduct, and analyze experiments, accelerating the pace of discovery in organocatalysis.

Q & A

Q. What are the standard synthetic routes for tert-butyl 2-oxoimidazolidine-1-carboxylate?

Methodological Answer: The synthesis typically involves nucleophilic substitution followed by cyclization. For example:

Halogenated Precursor Activation : React a halogenated imidazolidinone with a tert-butyl carboxylate derivative in tetrahydrofuran (THF) under mild conditions.

Cyclization : Use triethylamine as a catalyst to promote intramolecular cyclization, forming the 2-oxoimidazolidine ring .

Purification : Isolate the product via column chromatography or recrystallization.
Key Considerations : Solvent polarity and reaction temperature significantly influence yield. THF is preferred due to its ability to stabilize intermediates .

Q. How is this compound characterized experimentally?

Methodological Answer: Common techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the tert-butyl group (δ ~1.4 ppm for 1H^1H) and carbonyl resonances (δ ~170 ppm for 13C^{13}C) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]+^+: 187.14; observed: 187.13) .
  • X-ray Crystallography : Resolves 3D structure and hydrogen-bonding patterns (e.g., SHELX software for refinement) .

Q. What are the typical chemical reactions involving this compound?

Methodological Answer:

  • Hydrolysis : React with aqueous NaOH followed by acidification to yield the carboxylic acid derivative.
  • Nucleophilic Substitution : Replace the tert-butyl group with amines or thiols in polar aprotic solvents (e.g., DMF) .
  • Reduction : Use NaBH4_4 or LiAlH4_4 to reduce the carbonyl group to an alcohol .
    Note : Reaction outcomes depend on solvent choice and catalyst (e.g., triethylamine enhances substitution rates) .

Q. What biological targets are associated with this compound?

Methodological Answer: The compound’s tert-butyl and carbonyl groups enable interactions with:

  • Enzymes : Potential inhibition of metabolic enzymes (e.g., cytochrome P450) due to steric and electronic effects .
  • Receptors : Modulates G-protein-coupled receptors (GPCRs) in structural analogs, suggesting similar activity .
    Experimental Validation : Use fluorescence polarization assays or surface plasmon resonance (SPR) to quantify binding affinities .

Q. How is crystallization optimized for structural analysis?

Methodological Answer:

  • Solvent Selection : Use mixed solvents (e.g., ethyl acetate/hexane) to balance solubility and polarity.
  • Temperature Gradients : Slow cooling from reflux promotes crystal nucleation.
  • Hydrogen Bonding : Analyze graph-set patterns (e.g., Etter’s rules) to predict packing motifs .
    Tools : SHELXL for refining crystallographic data and resolving twinning or disorder .

Advanced Research Questions

Q. How can reaction yields be optimized using design of experiments (DoE)?

Methodological Answer:

  • Factor Screening : Identify critical variables (e.g., temperature, catalyst loading) via fractional factorial design.
  • Response Surface Methodology (RSM) : Model interactions between factors (e.g., solvent polarity vs. reaction time) to maximize yield.
    Case Study : In epoxidation optimization, Mo(CO)6_6 catalyst loading and TBHP stoichiometry were key factors .
    Statistical Tools : Use JMP or Minitab for ANOVA to validate significance (p < 0.05).

Q. How to resolve contradictions in reported melting points or spectral data?

Methodological Answer:

  • Purity Analysis : Compare HPLC traces (e.g., 95% purity threshold) and elemental analysis .
  • Dynamic NMR : Resolve conformational isomers (e.g., axial vs. equatorial tert-butyl groups) at low temperatures .
    Example : Discrepancies in melting points may arise from polymorphic forms; use differential scanning calorimetry (DSC) to identify transitions .

Q. What mechanistic insights explain its reactivity in nucleophilic substitutions?

Methodological Answer:

  • DFT Calculations : Map transition states to identify rate-limiting steps (e.g., tert-butyl group steric effects).
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe hydrogen-bonding or tunneling mechanisms.
    Case Study : In tert-butyl ester hydrolysis, the rate-determining step involves water attack on the carbonyl carbon, influenced by solvent dielectric constant .

Q. How does structural modification affect bioactivity?

Methodological Answer:

  • SAR Studies : Synthesize analogs (e.g., replacing tert-butyl with cyclopropyl) and test against enzyme panels.
  • Pharmacophore Mapping : Overlay structures (e.g., PyMOL) to identify critical hydrogen-bond acceptors/donors .
    Data Example :
Analog IC50_{50} (μM) Target Enzyme
Parent Compound12.3CYP3A4
Cyclopropyl Derivative8.7CYP3A4

Q. How do solvent effects influence reaction pathways?

Methodological Answer:

  • Solvent Parameterization : Use Kamlet-Taft or Hansen parameters to correlate polarity with reaction rate.
  • MD Simulations : Model solvation shells to predict stabilization of intermediates (e.g., THF stabilizes carbocations via Lewis acid interactions) .
    Case Study : In THF vs. DCM, THF increases substitution rates by 30% due to better stabilization of the transition state .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.